REACTION_SMILES
|
[CH3:10][O:11][C:12]([c:13]1[c:14]([F:20])[cH:15][c:16]([F:19])[cH:17][cH:18]1)=[O:21].[OH:1][N+:2]([O-:3])=[O:4].[S:5](=[O:6])(=[O:7])([OH:8])[OH:9]>>[O-:1][N+:2](=[O:4])[c:17]1[c:16]([F:19])[cH:15][c:14]([F:20])[c:13]([C:12]([O:11][CH3:10])=[O:21])[cH:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc([N+](=O)[O-])c(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |